Senecivernine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

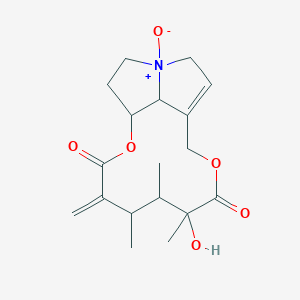

Senecivernine N-Oxide (C₁₈H₂₅NO₆; molecular weight 351.39 g/mol; CAS 101687-28-9) is a pyrrolizidine alkaloid (PA) N-oxide derivative. It is structurally characterized by a necine base with an N-oxide functional group, which enhances its polarity and solubility compared to its parent alkaloid, senecivernine . This compound is primarily studied in the context of natural product chemistry, toxicology, and food safety due to its presence in plants like Senecio species, which are known to contaminate agricultural products such as honey .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senecivernine N-Oxide involves the oxidation of Senecivernine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of Senecivernine from plant sources followed by its chemical oxidation. The extraction process may involve solvent extraction techniques, while the oxidation step is carried out using industrial-scale oxidizing agents and reactors to ensure high yield and purity .

Chemical Reactions Analysis

Metabolic Reduction to Parent Alkaloid

Senecivernine N-oxide undergoes enzymatic reduction in vivo to form its parent alkaloid, senecivernine (C₁₈H₂₅NO₅), via gut microbiota or hepatic enzymes. This reaction is reversible and critical for toxicity, as the parent PA is metabolically activated into reactive intermediates .

Reaction:

Senecivernine N-oxideReduction (e.g., gut microbiota)Senecivernine+O2−−

-

Kinetic Parameters :

Bioactivation to Reactive Pyrrole Intermediates

Senecivernine, formed from its N-oxide, undergoes cytochrome P450-mediated oxidation to generate dehydropyrrolizidine (DHP), a reactive pyrrole intermediate. This step is responsible for hepatotoxicity and carcinogenicity .

Reaction Pathway :

SenecivernineCYP450Dehydropyrrolizidine (DHP)GSH7-GS-DHP (detoxified adduct)DHP+Proteins/DNA→Pyrrole-protein/DNA adducts (toxic)

-

Key Findings :

Adduct Formation and Toxicity

The balance between detoxification (7-GS-DHP) and toxic adduct formation depends on this compound’s dose and metabolic context:

Notes :

-

Method 1 : REP based on parent PA concentration (AUC ratio) = 0.88 .

-

Method 2 : REP based on pyrrole-protein adducts = 0.61–0.68 .

Comparative Toxicity of this compound

This compound is less toxic than its parent PA but retains significant hazard due to in vivo reduction:

| Compound | LD₅₀ (Rat) | REP Relative to Parent PA |

|---|---|---|

| Senecivernine | Not reported | 1.0 (reference) |

| This compound | Not reported | 0.68 (low dose) |

-

Structural analogs like senecionine (LD₅₀ = 0.127 g/kg) and seneciphylline (LD₅₀ = 0.264 g/kg) highlight the variability in PA toxicity .

Analytical Challenges in Reaction Monitoring

Chromatographic separation of this compound from co-eluting isomers (e.g., integerrimine N-oxide) requires optimized LC-MS/MS methods :

| Column | Critical Isomer Separation | Co-Eluting Pairs |

|---|---|---|

| BEH C₈ (2.1 × 100 mm) | Spartioidine N-oxide/Seneciphylline N-oxide | Integerrimine N-oxide/Senecivernine N-oxide |

Physiologically Based Kinetic (PBK) Modeling Insights

PBK models predict this compound’s metabolic fate:

Scientific Research Applications

Chemical Research Applications

Model Compound for Pyrrolizidine Alkaloids

Senecivernine N-Oxide is extensively utilized as a model compound to study the behavior and properties of pyrrolizidine alkaloids and their derivatives. Researchers explore its chemical reactivity, stability, and interactions with other compounds, which aids in understanding broader alkaloid chemistry.

Oxidation and Reduction Studies

The compound undergoes various chemical reactions, such as oxidation and reduction. It can be oxidized to form reactive intermediates or reduced back to its parent alkaloid. These reactions are crucial for developing synthetic pathways for similar compounds.

Biological Research Applications

Plant Defense Mechanisms

In biological studies, this compound is investigated for its role in plant defense against herbivores. Its toxic properties serve as a deterrent, making it a subject of interest in ecological research.

Toxicological Studies

The compound is known for its hepatotoxicity and genotoxicity. Researchers examine its effects on liver cells and DNA integrity, contributing to understanding the health risks associated with pyrrolizidine alkaloids. Studies have shown that upon ingestion, it is metabolized into reactive intermediates that can damage cellular components .

Medical Research Applications

Hepatotoxicity and Carcinogenicity

this compound's toxicological profile has led to significant research into its potential health impacts. It has been linked to liver damage and the formation of tumors in experimental models. This makes it a critical compound for studying the mechanisms of toxicity and potential therapeutic interventions .

Analytical Chemistry Reference

Due to its toxic properties, this compound is also used as a reference compound in analytical chemistry. It aids in the detection and quantification of pyrrolizidine alkaloids in food products and herbal supplements, ensuring safety assessments in various industries .

Industrial Applications

Quality Control in Food Safety

In food safety assessments, this compound serves as an indicator of contamination by pyrrolizidine alkaloids in animal- and plant-derived food products. Its presence is monitored through advanced analytical techniques to ensure compliance with safety regulations .

Case Studies

-

Toxicological Assessment of Pyrrolizidine Alkaloids

A study published in Current Research in Toxicology examined the hepatotoxic effects of various pyrrolizidine alkaloids including this compound. The results indicated significant liver damage correlated with high doses of the compound, underscoring its potential health risks . -

Detection Methods in Food Products

Research conducted on the occurrence of pyrrolizidine alkaloids in food products revealed that this compound was frequently detected alongside other alkaloids. The study highlighted the need for stringent monitoring due to potential health implications from dietary exposure . -

Physiologically Based Kinetic Modeling

A recent study utilized physiologically based kinetic modeling to assess the toxicity of this compound compared to its parent alkaloid forms. The findings demonstrated variability in toxicity based on metabolic pathways and dosing levels, providing insights into risk assessment methodologies .

Mechanism of Action

Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular proteins and enzymes. It is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. The active metabolites can cause DNA damage and disrupt cellular functions, leading to toxicity . The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Senecivernine N-Oxide belongs to the PA-N-oxide subclass, sharing structural and functional similarities with other N-oxides. Below is a detailed comparison:

Structural Comparison

Key Observations :

- Senecionine N-Oxide shares the same molecular formula and weight as this compound but differs in the position of ester groups, affecting its metabolic activation pathways .

Toxicological Comparison

PA-N-oxides are protoxicants requiring metabolic conversion (via cytochrome P450 enzymes) to reactive pyrrolic derivatives. Their toxicity is influenced by:

- Bioactivation Efficiency : this compound exhibits ~60% relative potency compared to its parent PA (senecivernine) in vitro, lower than Seneciphylline N-Oxide (~75%) .

- Hepatotoxicity : Retrorsine N-Oxide shows higher liver-specific toxicity due to preferential accumulation in hepatic tissues .

Analytical and Functional Comparisons

Key Findings :

- This compound co-elutes with Integerrimine N-Oxide in chromatographic analyses, necessitating summed quantification in regulatory frameworks .

- This compound demonstrates superior recovery rates compared to other PA-N-oxides, likely due to its stability in acidic extraction conditions .

Research Implications

- Toxicokinetics: this compound’s lower bioactivation potency suggests it may pose a reduced risk compared to non-oxidized PAs, but chronic exposure studies are needed .

- Regulatory Limits : Its co-elution with Integerrimine N-Oxide complicates individual quantification, supporting the use of cumulative PA limits in food safety regulations .

Biological Activity

Senecivernine N-oxide is a pyrrolizidine alkaloid (PA) derived from senecivernine, known for its biological activity, particularly its cytotoxic potential. This compound has garnered attention due to its interactions with cellular mechanisms that may influence mutagenicity and tumorigenicity.

- Molecular Formula : C₁₈H₂₅NO₆

- Molar Mass : 351.4 g/mol

- Solubility : Soluble in methanol and water

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects in various cell lines, including human embryonic kidney cells and liver cancer cells. The mechanism underlying this cytotoxicity involves the formation of DNA adducts, which can lead to mutagenic effects. This compound's ability to induce oxidative stress further compounds its biological effects, potentially contributing to cancer development.

Interaction with Cellular Pathways

This compound interacts with several cellular pathways, influencing drug metabolism and bioavailability. Its unique redox properties allow it to engage with cellular enzymes, affecting its toxicity profile. Studies have shown that at low dose levels, the relative potency of this compound compared to other PAs remains significant, highlighting its potential risk even at minimal exposure .

Comparative Analysis with Other Pyrrolizidine Alkaloids

The following table summarizes the biological activities and characteristics of this compound compared to other related pyrrolizidine alkaloids:

| Compound Name | Molecular Formula | Cytotoxicity Level | Unique Features |

|---|---|---|---|

| This compound | C₁₈H₂₅NO₆ | Moderate | Forms DNA adducts; induces oxidative stress |

| Senecionine | C₁₈H₂₅N | High | Higher cytotoxicity than this compound |

| Intermedine | C₁₈H₂₅N | Variable | Different metabolic pathways |

| Clivorine | C₁₈H₂₅N | Severe | Notable for hepatotoxicity |

| Monocrotaline | C₁₈H₂₃N | High | Associated with pulmonary toxicity |

Case Studies and Research Findings

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various PAs found that this compound caused significant cell death in liver cancer cell lines, suggesting its potential role as a chemotherapeutic agent or a toxicological concern depending on exposure levels.

- Dietary Risk Assessment : In a comprehensive dietary risk assessment involving multiple PAs, this compound was detected in honey samples at concerning concentrations, indicating potential exposure risks through food sources .

- In Vitro and In Silico Studies : Recent studies using physiologically based kinetic (PBK) modeling have demonstrated the importance of understanding dose-response relationships for this compound. These studies indicated that even low levels of exposure could lead to significant biological effects due to the compound's interaction with metabolic pathways .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for confirming the structural identity of Senecivernine N-Oxide?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for elucidating molecular structure and confirming the N-oxide moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, while X-ray crystallography provides definitive stereochemical confirmation. Cross-referencing with published spectral databases ensures accuracy .

Q. What are the established synthetic pathways for this compound in laboratory settings?

Methodological Answer: Common routes involve oxidation of the parent alkaloid Senecivernine using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7). Purification via column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization ensures high yields. Reaction progress should be monitored using Thin-Layer Chromatography (TLC) and validated with LC-MS .

Q. How do researchers isolate this compound from complex biological matrices?

Methodological Answer: Solid-Phase Extraction (SPE) with C18 cartridges is used for preliminary isolation. Further purification employs High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD), optimized using mobile phases like acetonitrile/water with 0.1% formic acid. Method validation includes spike-and-recovery experiments to assess extraction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Discrepancies in NMR shifts or LC-MS fragmentation patterns require cross-validation via heteronuclear correlation experiments (HMBC, HSQC) and computational modeling (DFT calculations for predicted spectra). Comparative analysis with structurally analogous compounds and replication of synthesis under standardized conditions reduces interpretive errors .

Q. What experimental design considerations are critical for studying this compound’s stability under varying physiological pH conditions?

Methodological Answer: Use buffered solutions (pH 1–9) to simulate physiological environments, with stability assessed via LC-MS over 24–72 hours. Control variables include temperature (37°C) and ionic strength. Degradation kinetics should be modeled using first-order rate equations, and degradation products identified via tandem MS/MS .

Q. How can in vitro and in vivo pharmacological data on this compound be reconciled when discrepancies arise?

Methodological Answer: Address bioavailability differences by measuring plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays). In vivo studies should include pharmacokinetic profiling (AUC, Cₘₐₓ) and tissue distribution analysis. Use compartmental modeling to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What computational strategies are effective for predicting this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) paired with Molecular Dynamics (MD) simulations (AMBER or GROMACS) predicts binding affinities and metabolic sites. Validate predictions with in vitro CYP inhibition assays using recombinant enzymes and fluorescent substrates .

Q. How should researchers design experiments to investigate the stereochemical influence of this compound on its biological activity?

Methodological Answer: Synthesize enantiomers via chiral resolution (HPLC with amylose-based columns) and evaluate their activity in cell-based assays (e.g., cytotoxicity, receptor binding). Circular Dichroism (CD) spectroscopy confirms enantiomeric purity, while dose-response curves (IC₅₀ comparisons) quantify stereospecific effects .

Q. Methodological Best Practices

- Data Contradiction Analysis : Triangulate conflicting results using orthogonal techniques (e.g., NMR vs. X-ray) and statistical tools (ANOVA, Bland-Altman plots) .

- Theoretical Frameworks : Link mechanistic studies to established alkaloid bioactivity models (e.g., acetylcholinesterase inhibition) to contextualize findings .

- Literature Synthesis : Use systematic reviews (PRISMA guidelines) to integrate fragmented data, highlighting gaps such as inconsistent metabolic profiles or unvalidated targets .

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 |

InChI Key |

GDDNFNQRHNCJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.